molecular formula C13H25N B6594113 4-tert-butyl-N-cyclopropylcyclohexan-1-amine CAS No. 926246-93-7

4-tert-butyl-N-cyclopropylcyclohexan-1-amine

Cat. No. B6594113
CAS RN: 926246-93-7
M. Wt: 195.34 g/mol
InChI Key: XNHVUWXKVFEPAN-UHFFFAOYSA-N
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Description

“4-tert-butyl-N-cyclopropylcyclohexan-1-amine” is a chemical compound with the molecular formula C13H25N . It has a molecular weight of 195.34 . It is used for research purposes .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds such as 4-tert-butylcyclohexanol and 4-tert-butylcyclohexanone have been studied. For instance, 4-tert-butylcyclohexanol can be oxidized to 4-tert-butylcyclohexanone, which can then be reduced back to the alcohol .

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-cyclopropylcyclohexan-1-amine involves its interaction with the sigma-1 receptor. It has been found to modulate the activity of this receptor, which can affect various cellular processes such as calcium signaling, protein folding, and neurotransmitter release. This makes this compound a potential therapeutic agent for various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, which can affect mood and behavior. It has also been found to modulate the activity of ion channels and receptors, which can affect neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-tert-butyl-N-cyclopropylcyclohexan-1-amine is its high affinity for the sigma-1 receptor, which makes it a valuable tool in studying the function of this receptor. It is also relatively easy to synthesize and purify, which makes it accessible for lab experiments. However, one limitation of this compound is its potential toxicity, which can affect the viability of cells and tissues in experiments.

Future Directions

There are several future directions for the study of 4-tert-butyl-N-cyclopropylcyclohexan-1-amine. One area of interest is its potential therapeutic applications for various neurological and psychiatric disorders. It has been found to have anxiolytic and antidepressant effects in animal models, which makes it a potential candidate for the treatment of anxiety and depression. Another area of interest is its potential use as a tool for studying the function of sigma-1 receptors in various cellular processes. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of 4-tert-butyl-N-cyclopropylcyclohexan-1-amine involves the reaction of cyclohexanone with tert-butylamine and cyclopropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain a pure form of this compound.

Scientific Research Applications

4-tert-butyl-N-cyclopropylcyclohexan-1-amine has been studied for its potential use in scientific research, particularly in the areas of neuroscience and pharmacology. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a role in various cellular processes. This makes this compound a valuable tool in studying the function of sigma-1 receptors and their potential therapeutic applications.

properties

IUPAC Name

4-tert-butyl-N-cyclopropylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N/c1-13(2,3)10-4-6-11(7-5-10)14-12-8-9-12/h10-12,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHVUWXKVFEPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230676
Record name N-Cyclopropyl-4-(1,1-dimethylethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926246-93-7
Record name N-Cyclopropyl-4-(1,1-dimethylethyl)cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926246-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-4-(1,1-dimethylethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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